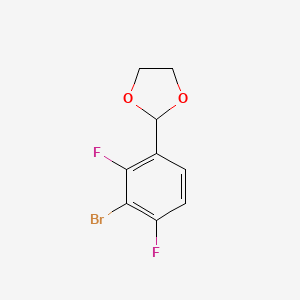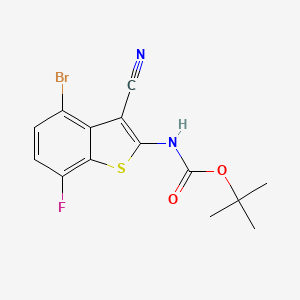
Hept-6-enylbenzene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Hept-6-enylbenzene can be analyzed using techniques such as mass spectrometry . This involves identifying the precursor that could react in one step to make the target compound, then identifying the next precursor that could react to give the first precursor, and repeating the process until the starting material is reached .Physical And Chemical Properties Analysis
Hept-6-enylbenzene is an organic compound, and like other organic compounds, it has physical properties such as mass, color, and volume . Its chemical properties would include its reactivity with other substances, its flammability, and its susceptibility to corrosion .Aplicaciones Científicas De Investigación
Organic Synthesis
Hept-6-enylbenzene, also known as 1-phenyl-1-heptene, is an organic compound with the molecular formula C13H18. It is used in the synthesis of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates . This compound is obtained almost exclusively with endo configuration by selective reduction of bicyclo[3.2.0]hept-6-en-3-one with lithium aluminum hydride or L-Selectride .
Polymer Chemistry
Bicyclo[3.2.0]heptene derivatives, which can be synthesized from Hept-6-enylbenzene, have been widely used in polymer chemistry . They are especially useful for ring-opening metathesis polymerization (ROMP), a method that can provide very powerful and broadly applicable methods for the synthesis of a large variety of polymers and macromolecular materials .
Photochemical Cyclization
Hept-6-enylbenzene can be used in the process of photochemical cyclization . This process is used to construct the cyclobutene skeleton in these structures by intramolecular photochemical [2+2] cycloaddition in a corresponding diene .
Propiedades
IUPAC Name |
hept-6-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2,6,8-9,11-12H,1,3-5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOCHKRLOYGISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hept-6-enylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)







![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)



